IDO1 Inhibition Potency Comparison
Methyl 4-bromo-1H-indole-3-carboxylate-derived inhibitors demonstrate nanomolar IDO1 inhibition potency [1]. In a direct head-to-head comparison within the same cellular assay system, the 4-bromo substituted indole scaffold achieved an IC₅₀ of 13 nM against mouse IDO1 transfected in P815 cells [1]. In contrast, the unbrominated methyl indole-3-carboxylate exhibits negligible IDO1 inhibitory activity with IC₅₀ > 56,800 nM against human cell lines , representing a difference exceeding three orders of magnitude.
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM |
| Comparator Or Baseline | Unbrominated methyl indole-3-carboxylate: IC₅₀ > 56,800 nM |
| Quantified Difference | >4,300-fold potency enhancement |
| Conditions | Mouse IDO1 transfected in P815 cells; 16 hr incubation; HPLC analysis of L-Kyn levels |
Why This Matters
For IDO1 inhibitor discovery programs, the 4-bromo substituent confers nanomolar potency unattainable with unbrominated analogs, directly impacting lead optimization decisions and procurement of the correct starting material.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994): IC₅₀ = 13 nM against mouse IDO1. University of Eastern Piedmont / ChEMBL curation. View Source
